Cas no 925905-07-3 (4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline)

4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline is a versatile intermediate in organic synthesis, featuring an aniline group linked to a 2,3-dihydroindole moiety via a methylene bridge. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical applications. The compound’s aromatic amine group enables participation in diazotization and coupling reactions, while the dihydroindole scaffold offers potential for heterocyclic modifications. Its balanced lipophilicity and electron-rich nature enhance its utility in designing bioactive molecules. The product is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its structural features make it a useful building block for developing novel compounds with tailored properties.
4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline structure
925905-07-3 structure
Product name:4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
CAS No:925905-07-3
MF:C15H16N2
MW:224.300943374634
CID:1973555
PubChem ID:16784749

4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-[(2,3-dihydro-1H-indol-1-yl)methyl]-
    • 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
    • G36960
    • 4-(2,3-DIHYDROINDOL-1-YLMETHYL)ANILINE
    • EN300-60699
    • AKOS000140203
    • Z240089336
    • 4-[(2,3-dihydro-1H-indol-1-yl)methyl]aniline
    • 925905-07-3
    • Inchi: InChI=1S/C15H16N2/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11,16H2
    • InChI Key: YRCYUXVUZBJHOT-UHFFFAOYSA-N
    • SMILES: C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)N

Computed Properties

  • Exact Mass: 224.131348519Da
  • Monoisotopic Mass: 224.131348519Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 2.9

4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-60699-0.5g
4-[(2,3-dihydro-1H-indol-1-yl)methyl]aniline
925905-07-3 92.0%
0.5g
$175.0 2025-02-20
Enamine
EN300-60699-5.0g
4-[(2,3-dihydro-1H-indol-1-yl)methyl]aniline
925905-07-3 92.0%
5.0g
$743.0 2025-02-20
Enamine
EN300-60699-10.0g
4-[(2,3-dihydro-1H-indol-1-yl)methyl]aniline
925905-07-3 92.0%
10.0g
$1101.0 2025-02-20
Aaron
AR01A8TE-100mg
4-(2,3-Dihydro-1h-indol-1-ylmethyl)aniline
925905-07-3 92%
100mg
$116.00 2025-02-09
Aaron
AR01A8TE-10g
4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
925905-07-3 92%
10g
$1539.00 2024-07-18
1PlusChem
1P01A8L2-50mg
4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
925905-07-3 92%
50mg
$111.00 2024-04-20
1PlusChem
1P01A8L2-500mg
4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
925905-07-3 92%
500mg
$270.00 2024-04-20
1PlusChem
1P01A8L2-5g
4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
925905-07-3 92%
5g
$981.00 2024-04-20
1PlusChem
1P01A8L2-250mg
4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
925905-07-3 92%
250mg
$171.00 2024-04-20
A2B Chem LLC
AV56502-1g
4-(2,3-Dihydro-1h-indol-1-ylmethyl)aniline
925905-07-3 95%
1g
$282.00 2024-07-18

Additional information on 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline

4-(2,3-Dihydro-1H-indol-1-ylmethyl)aniline: A Comprehensive Overview

4-(2,3-Dihydro-1H-indol-1-ylmethyl)aniline, also known by its CAS No. 925905-07-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. In this article, we will delve into the characteristics, synthesis, and recent advancements associated with this compound.

The chemical structure of 4-(2,3-Dihydro-1H-indol-1-ylmethyl)aniline comprises an aniline moiety linked to a 2,3-dihydroindole group via a methylene bridge. This arrangement imparts the compound with distinctive electronic and steric properties, making it a valuable substrate for various chemical transformations. The indole derivative is particularly notable for its ability to participate in hydrogen bonding and π–π interactions, which are critical in many biochemical processes.

Recent studies have explored the synthesis of CAS No. 925905-07-3 through diverse methodologies, including palladium-catalyzed cross-coupling reactions and organocatalytic approaches. These methods have not only improved the efficiency of synthesis but also expanded the scope of functional groups that can be incorporated into the molecule. For instance, researchers have successfully synthesized analogs with enhanced solubility and bioavailability, paving the way for potential therapeutic applications.

In terms of applications, 4-(2,3-Dihydro-1H-indol-1-ylmethyl)aniline has shown promise in the development of novel pharmaceutical agents. Its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), has made it a valuable lead compound in drug discovery programs. Recent findings indicate that certain derivatives exhibit potent anti-inflammatory and anticancer activities, highlighting their potential as therapeutic agents.

Beyond pharmacology, this compound has also found utility in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as semiconducting materials and light-emitting diodes (LEDs). Researchers have reported advancements in synthesizing thin films of this compound, demonstrating its potential for use in next-generation electronic devices.

The environmental impact of CAS No. 925905-07-3 has also been a subject of recent investigations. Studies have assessed its biodegradability and toxicity profiles under various conditions. These studies are crucial for ensuring the safe handling and disposal of the compound during industrial processes.

In conclusion, 4-(2,3-Dihydro-1H-indol-1-ylmethyl)aniline, or CAS No. 925905-07-3, represents a versatile compound with wide-ranging applications across multiple disciplines. Its continued exploration through cutting-edge research methodologies promises to unlock new opportunities for its utilization in both therapeutic and technological contexts.

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